Acetohydroxamic Acid

Urease Inhibition IC50 Enzyme Assay

Acetohydroxamic Acid (AHA) is the only FDA-approved urease inhibitor, making it the indispensable benchmark for next-generation inhibitor discovery. Its well-characterized IC50 (23–42 µM) provides the validated baseline required to report potency fold-improvements in peer-reviewed research. As a positive control, its proven human efficacy against infection-induced struvite urolithiasis ensures translational relevance in preclinical models. Accept no undocumented substitutes—procure the clinically validated reference standard to ensure your research data withstands rigorous review.

Molecular Formula C2H5NO2
Molecular Weight 75.07 g/mol
CAS No. 546-88-3
Cat. No. B1666499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetohydroxamic Acid
CAS546-88-3
Synonymsacetohydroxamic acid
Lithostat
N-hydroxyacetamide
N-hydroxyacetamidine
Uronefrex
Molecular FormulaC2H5NO2
Molecular Weight75.07 g/mol
Structural Identifiers
SMILESCC(=O)NO
InChIInChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4)
InChIKeyRRUDCFGSUDOHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.2 [ug/mL] (The mean of the results at pH 7.4)
5.09e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetohydroxamic Acid (CAS 546-88-3): A Procurement-Grade Urease Inhibitor with FDA Approval


Acetohydroxamic Acid (AHA), a stable, synthetic hydroxamic acid derivative with structural similarity to urea, acts as a potent and reversible inhibitor of the bacterial enzyme urease [1]. Its primary, FDA-approved clinical application is as an adjunctive therapy (brand name Lithostat) for chronic urea-splitting urinary infections, where it functions by reducing pathologically elevated urinary ammonia and pH levels that promote struvite stone formation [1]. As a foundational reference compound in the field, it is routinely used as a benchmark in research for the discovery and evaluation of novel urease inhibitors [2].

Why Acetohydroxamic Acid is Not Interchangeable with Other Hydroxamic Acids or Urease Inhibitors


The procurement of a urease inhibitor for research or clinical development cannot rely on simple class substitution. While other hydroxamic acids (e.g., salicylhydroxamic, benzohydroxamic) and related compounds (e.g., hydroxyurea) also inhibit urease, they differ markedly in their potency, mechanism, pharmacokinetics, and regulatory status [1][2]. For instance, salicylhydroxamic acid exhibits lower efficacy in certain in vitro models compared to AHA [1], and hydroxyurea, despite some shared properties, has a distinct primary clinical application and a lower potency for urease inhibition [2]. Furthermore, AHA remains the only drug in this class to have received FDA approval specifically for this indication, providing a unique reference standard with a defined, albeit narrow, therapeutic window and established in vivo pharmacokinetic and safety profile in humans . These material differences necessitate a compound-specific, data-driven approach to selection, as detailed below.

Acetohydroxamic Acid: Quantitative Comparative Evidence for Scientific and Procurement Decisions


Benchmark Potency: AHA as a Reference Standard for Urease Inhibition

Acetohydroxamic Acid serves as a well-characterized, moderate-potency reference standard for urease inhibition. In a 2023 QM/MM MD study, AHA exhibited an IC50 of 42 µM, which was found to be 2.4-fold more potent than the alternative inhibitor hydroxyurea (IC50 = 100 µM) but substantially less potent than the advanced urease inhibitor NBPTO (IC50 = 2.1 nM) [1]. Another study corroborates this relative potency, reporting an IC50 for AHA of 23.4 ± 1.6 µM [2]. These values provide a quantitative benchmark for assessing the potency of novel compounds.

Urease Inhibition IC50 Enzyme Assay Medicinal Chemistry Reference Standard

Superior In Vitro Efficacy Over Other Hydroxamic Acid Analogs in Crystalluria Models

In a comparative in vitro study using scanning electron microscopy to evaluate the prevention of urease-induced crystalluria, Acetohydroxamic Acid demonstrated superior efficacy compared to its close structural analogs, salicylhydroxamic acid and gentisohydroxamic acid [1]. AHA was found to be more effective in inhibiting the kinetics of the urease enzymatic reaction and in retarding the formation of struvite and apatite crystals [1].

Struvite Crystalluria Hydroxamic Acid In Vitro Model Efficacy Comparison

Unique Clinical-Translational Profile: Proven In Vivo Efficacy in Struvite Nephrolithiasis

Acetohydroxamic Acid is distinguished by its FDA approval based on human clinical trial data for an indication where no other urease inhibitor has proven efficacy. A randomized, double-blind, placebo-controlled study (N=37) demonstrated that 0 of 18 patients (0%) treated with AHA (15 mg/kg/day) reached a pre-determined endpoint of a 100% increase in stone surface area over a mean of 15.8 months, compared to 7 of 19 patients (37%) receiving placebo over a mean of 19.6 months (P < 0.01) [1]. Another double-blind, placebo-controlled trial in 210 spinal cord injury patients showed AHA significantly reduced the proportion of patients with stone growth at 12 months (33% vs. 60% for placebo, p=0.017) [2].

Struvite Nephrolithiasis Randomized Controlled Trial Clinical Efficacy Stone Growth Translational Medicine

A Narrow but Well-Defined Safety Profile with Documented Teratogenicity

Acetohydroxamic Acid carries a well-defined and significant safety warning that differentiates it from less-studied analogs. It is classified as FDA Pregnancy Category X, with animal studies demonstrating clear teratogenicity [1]. Administration to pregnant rats resulted in dose-dependent fetal abnormalities: retarded and/or clubbed rear legs at doses of 750 mg/kg and above, and severe neural tube defects (exencephaly, encephalocele) at 1,500 mg/kg [1]. The clinical use of AHA is also associated with a high prevalence of side effects, including psychoneurologic and hematologic reactions, which are reversible but limit long-term tolerability [2][3].

Teratogenicity Safety Profile Pregnancy Category X Toxicology Risk Assessment

Demonstrated Synergy with Select Antibiotics In Vitro

Acetohydroxamic Acid's role as an adjunctive therapy is supported by in vitro evidence of synergistic interactions with certain antibiotics. A study evaluating the interaction between AHA and 12 antibiotics against 14 gram-negative bacterial species found that synergy occurred in 17% of the tested interactions, which was described as 'striking' in some cases [1]. However, the study also noted antagonism in 5% of interactions, underscoring that the effect is not universal and depends on the specific drug-bug combination [1]. AHA has also been shown to have a synergistic effect with methenamine in inhibiting pH increase by Proteus spp. [2].

Antibiotic Synergy Combination Therapy In Vitro Interaction Antimicrobial Resistance Adjunctive Therapy

Optimal Application Scenarios for Acetohydroxamic Acid Based on Comparative Evidence


Scenario 1: Use as a Benchmark Reference Standard in Novel Urease Inhibitor Development

For medicinal chemistry and pharmacology programs designing next-generation urease inhibitors, Acetohydroxamic Acid serves as an essential, well-characterized benchmark. Its moderate IC50 (23-42 µM) provides a reliable baseline against which to measure the improved potency of novel compounds [1]. Reporting an IC50 fold-improvement over AHA is a standard, widely accepted metric in the literature. This application is ideal for academic labs and biotech firms focused on infectious diseases, kidney stones, or agricultural ammonia volatilization. Procurement is justified when the research objective is to demonstrate enhanced in vitro potency relative to the established clinical reference.

Scenario 2: Preclinical In Vivo Studies of Struvite Urolithiasis

AHA is uniquely suitable for use as a positive control in animal models of infection-induced struvite urolithiasis. Its well-documented, statistically significant efficacy in inhibiting stone growth in human clinical trials provides a strong translational rationale for its use as a comparator in preclinical studies [2]. Researchers can use AHA to validate that their experimental model is responsive to urease inhibition and to benchmark the efficacy of novel therapeutics or formulations against a known clinical agent. This scenario is most relevant for translational research labs in academia or the pharmaceutical industry seeking to advance new treatments for this specific, recalcitrant form of nephrolithiasis.

Scenario 3: In Vitro Studies of Adjunctive Antimicrobial Strategies

Given the quantitative evidence for synergy (17% of interactions) with select antibiotics against Gram-negative uropathogens, AHA is a valuable tool for in vitro combination therapy research [3]. This application is specifically relevant for investigations into recalcitrant urinary tract infections or catheter-associated biofilms where urease-producing bacteria like Proteus mirabilis create an alkaline environment that reduces antibiotic efficacy. Procurement is warranted for microbiology labs seeking to validate the synergistic potential of AHA with a novel antibiotic candidate or to explore combination regimens designed to overcome antimicrobial resistance.

Scenario 4: Comparative Toxicology and Safety Profiling Studies

Acetohydroxamic Acid's well-defined and significant safety liabilities, particularly its FDA Pregnancy Category X classification and documented teratogenicity in animal models, make it a valuable reference compound for toxicology studies [4]. It can serve as a positive control in reproductive toxicology assays or be used to benchmark the improved safety profile of novel urease inhibitors. A related compound, hydroxyurea, shares a similar teratogenic profile, and comparing these two in mechanistic studies could help elucidate structure-toxicity relationships. This scenario is best suited for labs in academic or industrial settings focused on drug safety assessment and the development of safer urease inhibitors for chronic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetohydroxamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.